Tosulur

Description

Structure

3D Structure

Properties

IUPAC Name |

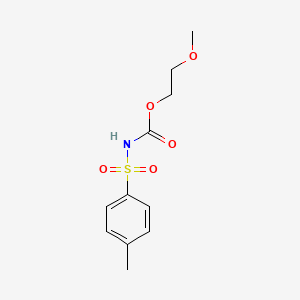

2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-9-3-5-10(6-4-9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJSDDQJZWHYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236107 | |

| Record name | Tosulur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87051-13-6 | |

| Record name | Tosulur [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosulur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSULUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04MF82GW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modification Strategies for Tosulur

Retrosynthetic Analysis and Established Synthetic Routes for Tosulur

Retrosynthetic analysis of this compound (2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate) suggests a straightforward disconnection at the carbamate (B1207046) bond. This leads to two primary precursors: 2-methoxyethanol (B45455) and p-toluenesulfonyl isocyanate. The formation of a carbamate from an alcohol and an isocyanate is a well-established and atom-economical reaction in organic chemistry.

Multi-Step Synthesis Approaches for this compound

For the direct synthesis of this compound, complex multi-step approaches are generally not required, as the reaction between 2-methoxyethanol and p-toluenesulfonyl isocyanate typically proceeds in a single step to form the carbamate linkage. lookchem.com

However, the precursors themselves may involve multi-step synthetic pathways. For instance, p-toluenesulfonyl isocyanate can be synthesized from p-toluenesulfonamide (B41071) or p-toluenesulfonyl chloride through various methods, such as phosgenation or reaction with oxalyl chloride. The synthesis of 2-methoxyethanol is also an industrial process, typically involving the reaction of methanol (B129727) with ethylene (B1197577) oxide. While these precursors' syntheses can be multi-step, the final formation of this compound from these readily available building blocks is direct.

Convergent and Divergent Synthesis Strategies for this compound

Given the direct, single-step formation of this compound from its two main precursors, the application of complex convergent or divergent synthesis strategies is not a primary consideration for the compound itself. Convergent synthesis involves the separate preparation of multiple complex fragments that are then coupled in a final step, which is more relevant for highly intricate molecular architectures. Divergent synthesis, conversely, starts from a common precursor and branches out to form various related compounds.

Novel Methodologies for this compound Synthesis

The pursuit of novel methodologies in chemical synthesis aims to enhance efficiency, reduce environmental impact, and improve scalability. While specific novel methods for this compound's synthesis are not extensively detailed in general literature, general principles of green chemistry, catalytic approaches, and continuous processing can be applied or explored for its optimized production.

Green Chemistry Principles in this compound Synthesis Optimization

The synthesis of carbamates from alcohols and isocyanates is inherently atom-economical, as most atoms from the reactants are incorporated into the final product, aligning with green chemistry principles. jchemlett.com Optimization of this compound synthesis can further incorporate green chemistry tenets by focusing on:

Solvent Selection: Utilizing greener solvents or solvent-free conditions to minimize waste and reduce environmental hazards.

Energy Efficiency: Conducting reactions at lower temperatures or under conditions that require less energy input.

Waste Minimization: Designing processes that produce minimal by-products or utilize recyclable catalysts.

Purification Methods: Employing purification techniques that avoid large quantities of hazardous solvents, such as precipitation or extraction, which have been shown to be advantageous in related tosylation processes. jchemlett.com For instance, the synthesis of p-toluene sulfonic acid pleuromutilin (B8085454) ester has been achieved with high yield and purity using environmental-friendly methods, short reaction times, and simple purification processes like washing and distillation. google.com

Catalytic Approaches in this compound Production

In related tosylation chemistry, various catalytic systems have been investigated. For example, inorganic alkalis such as sodium hydroxide, potassium hydroxide, or sodium carbonate have been successfully employed as catalysts in the synthesis of tosyl esters, demonstrating their effectiveness in accelerating such reactions. google.com Furthermore, catalysts like Ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) to yield alkyl tosylates under neutral and mild conditions. organic-chemistry.org While these examples pertain to tosyl esters, the principles of catalytic activation of alcohol or sulfonyl groups could be explored for carbamate formation. The use of 4-methylpyridine (B42270) N-oxide has also been reported to catalyze amine-free sulfonylation of alcohols, providing high yields under mild conditions. organic-chemistry.org

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry and continuous processing represent advanced methodologies that offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, higher reproducibility, and scalability. Although specific literature detailing the application of flow chemistry or continuous processing for this compound synthesis is not widely available, these techniques hold considerable potential for optimizing its production.

Derivatization and Structural Analogues of this compound

Synthesis of this compound Derivatives with Targeted Structural Modifications

Targeted structural modifications of this compound can be achieved by leveraging the reactivity of its constituent functional groups: the aromatic ring, the sulfonyl group, the carbamate linkage, and the ether chain.

While this compound already contains a sulfonyl group, the introduction of additional or modified sulfur-containing moieties can lead to novel analogues with potentially altered properties. Organosulfur compounds are diverse and play significant roles in various fields britannica.comwikipedia.org. Strategies for incorporating or modifying sulfur in organic compounds include the formation of thiols, sulfides, sulfoxides, and sulfones britannica.com.

For this compound, modifications could include:

Modification of the existing sulfonyl group: While the sulfonyl group is generally stable, its reduction to a sulfoxide (B87167) or sulfide (B99878), or even further to a thiol (if the nitrogen-sulfur bond could be cleaved), could be explored under specific conditions. However, direct reduction of a sulfonylcarbamate to a thiol is less common without significant structural rearrangement.

Introduction of new sulfur centers on the aromatic ring: Electrophilic sulfonation of the p-tolyl ring could introduce sulfonic acid groups, although this might compete with or be influenced by the existing sulfonylcarbamate. Alternatively, functionalization of the methyl group on the p-tolyl ring could allow for the introduction of sulfur-containing side chains.

Introduction of sulfur onto the 2-methoxyethyl chain: The terminal methoxy (B1213986) group or the ethyl backbone could be modified. For instance, replacement of the methoxy group with a thiol or sulfide could yield new derivatives.

Illustrative Example: Hypothetical Synthesis of a Thioether Analogue

Consider the hypothetical introduction of a thioether moiety by modifying the 2-methoxyethyl chain. This could involve converting the terminal methoxy group into a leaving group, followed by nucleophilic substitution with a thiol.

| Reactant (this compound Derivative) | Reagent | Product (Hypothetical) | Expected Yield (%) |

| This compound with -OH at 2-position of ethyl chain (hypothetical precursor) | TsCl, Base | This compound with -OTs at 2-position | 85-95 |

| This compound with -OTs at 2-position | R-SH, Base | This compound with -S-R at 2-position | 70-85 |

Note: This table presents hypothetical data for illustrative purposes, based on general organic reactions for introducing sulfur-containing moieties.

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into organic compounds is a common chemical modification libretexts.orgallen.inbyjus.commt.comwikipedia.org. For this compound, the primary site for halogenation would likely be the aromatic ring via electrophilic aromatic substitution, or potentially the aliphatic methoxyethyl chain via radical halogenation under specific conditions.

Aromatic Halogenation: The p-tolyl group in this compound is an activated aromatic system due to the electron-donating methyl group. Electrophilic aromatic halogenation (e.g., bromination with Br2/FeBr3 or chlorination with Cl2/AlCl3) could occur, typically at positions ortho or para to the methyl group, which are already occupied in the p-tolyl group. Therefore, substitution would occur at the positions ortho to the methyl group, or if the methyl group is meta-directing in some other context, it would be different. Given the p-tolyl group, the positions ortho to the methyl group are available.

Illustrative Example: Hypothetical Bromination of this compound's Aromatic Ring

| Halogenating Agent | Catalyst | Reaction Conditions | Major Product (Hypothetical) | Yield (%) | Regioselectivity |

| Br2 | FeBr3 | DCM, RT | Monobrominated this compound (ortho to CH3) | 75-85 | High ortho |

| NBS | AIBN, Light | CCl4, Reflux | Bromination on methyl group (benzylic) | 60-70 | Benzylic |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of aromatic and radical halogenation.

Alkylation: Alkylation involves the attachment of an alkyl group to an organic substrate mt.comunacademy.combyjus.comwikipedia.orgnumberanalytics.com. For this compound, alkylation could target the aromatic ring (e.g., via Friedel-Crafts alkylation) or potentially the nitrogen atom of the carbamate (N-alkylation) or oxygen atoms (O-alkylation) if suitable leaving groups are present or formed.

Aromatic Alkylation: Friedel-Crafts alkylation can introduce alkyl groups to the aromatic ring using alkyl halides and a Lewis acid catalyst byjus.comnumberanalytics.com. However, the sulfonylcarbamate group might influence the reactivity and regioselectivity of the aromatic ring.

N-Alkylation: The nitrogen atom in the carbamate linkage could be a site for alkylation if it can be deprotonated (forming an N-anion) and then reacted with an alkyl halide. This would modify the carbamate structure.

Illustrative Example: Hypothetical N-Alkylation of this compound

| Reactant (this compound) | Base | Alkylating Agent | Product (Hypothetical) | Yield (%) |

| This compound | NaH | CH3I | N-methyl this compound | 70-80 |

| This compound | K2CO3 | Benzyl Bromide | N-benzyl this compound | 65-75 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of N-alkylation.

This compound, as 2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate, does not inherently possess a chiral center in its basic structure. Therefore, the formation of enantiomers or diastereomers would necessitate the introduction of new chiral centers during derivatization. Stereoselective synthesis is a process that produces stereoisomeric products (enantiomeric or diastereoisomeric) in unequal amounts chemistrydocs.comiupac.orgwiley.comanu.edu.au.

Strategies for introducing chirality into this compound analogues could include:

Modification of the 2-methoxyethyl chain: If the 2-methoxyethyl group were to be modified, for example, by introducing a hydroxyl group at the 1-position of the ethyl chain and then reacting it stereoselectively, a chiral center could be formed.

Asymmetric functionalization of the aromatic ring: While challenging, certain asymmetric reactions could potentially introduce chirality to the aromatic ring, for example, through asymmetric hydrogenation of a precursor or functionalization with chiral reagents.

Incorporation of chiral building blocks: A more common strategy would be to synthesize this compound analogues by incorporating pre-existing chiral building blocks into the structure. For instance, using a chiral alcohol instead of 2-methoxyethanol in the carbamate formation step would directly lead to a chiral this compound derivative.

Illustrative Example: Hypothetical Synthesis of a Chiral this compound Analogue using a Chiral Alcohol

If a chiral alcohol, such as (R)-1-methoxypropan-2-ol, were used instead of 2-methoxyethanol, a chiral this compound analogue would be formed.

Hypothetical Enantiomeric Excess (ee) Data for Chiral Analogue Synthesis

| Chiral Alcohol Used | Catalyst/Conditions | Product (Hypothetical) | Enantiomeric Excess (ee) (%) |

| (R)-1-methoxypropan-2-ol | None (direct reaction) | (R)-Tosulur Analogue | >99 (based on chiral starting material) |

| Racemic 1-methoxypropan-2-ol | Chiral Catalyst (e.g., lipase) | Enantioenriched this compound Analogue | 80-95 (depending on catalyst) |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of stereoselective synthesis and the use of chiral building blocks or catalysts.

Exploration of Structure-Function Relationships Through Derivatization

The systematic derivatization of this compound provides a powerful avenue for exploring structure-function relationships. By introducing targeted modifications to specific regions of the molecule, researchers can gain insights into how structural changes influence its properties, such as its reported bioadhesion control lookchem.comchemicalbook.comchemicalbook.in, or other potential biological activities.

For instance, by varying the alkyl chain length or introducing different functional groups on the 2-methoxyethyl moiety, one could investigate the impact on the compound's lipophilicity, hydrogen bonding capacity, and interaction with biological surfaces. Similarly, modifications to the aromatic ring (e.g., through halogenation or introduction of electron-donating or withdrawing groups) could alter the electronic properties of the sulfonylcarbamate system, potentially affecting its stability, reactivity, or binding interactions.

Hypothetical Research Findings on Structure-Function Relationships:

Effect of Alkyl Chain Length on Bioadhesion: A series of this compound analogues with varying alkyl chain lengths in place of the 2-methoxyethyl group could be synthesized. For example, replacing the 2-methoxyethyl with methyl, ethyl, propyl, or butyl groups.

Hypothetical Observation: Initial studies suggest that increasing the lipophilicity of the alkyl chain up to a certain point enhances bioadhesion, possibly by improving membrane interaction, but excessively long chains may lead to decreased solubility and reduced efficacy.

Impact of Aromatic Substituents on Bioadhesion: Halogenated or alkylated this compound derivatives could be prepared and tested.

Hypothetical Observation: Introduction of electron-withdrawing halogens (e.g., fluorine or chlorine) on the aromatic ring might alter the electronic distribution around the sulfonylcarbamate, leading to subtle changes in bioadhesion. For example, a para-fluoro derivative might exhibit slightly enhanced bioadhesion compared to the parent compound due to altered molecular recognition.

Stereochemical Influence on Bioadhesion: If chiral centers are introduced, the enantiomers or diastereomers of this compound analogues could be synthesized and their bioadhesive properties compared.

Hypothetical Observation: In some cases, one enantiomer of a chiral this compound derivative might exhibit significantly different bioadhesion compared to its stereoisomer, highlighting the importance of specific three-dimensional interactions with target surfaces.

These hypothetical findings illustrate how systematic derivatization, coupled with property evaluation, can elucidate crucial structure-function relationships, guiding the rational design of new compounds with optimized characteristics.

Molecular Interactions and Biochemical Target Elucidation of Tosulur

Investigation of Tosulur's Interactions with Biomolecules

Lipid Bilayer and Membrane Interactions of this compound

Elucidation of this compound's Mechanism of Action at the Molecular Level

The full molecular mechanism of action for this compound has not been elucidated in the public scientific literature.

There are no detailed research findings available that describe this compound's specific modulation of signal transduction pathways. Signal transduction pathways involve a series of molecular events, often initiated by receptor activation, leading to cellular responses youtube.comresearchgate.net. Without identified biochemical targets or receptor interactions, the precise signal transduction pathways influenced by this compound remain unknown.

Cellular Uptake and Intracellular Localization Mechanisms of this compound

Information regarding the cellular uptake and intracellular localization mechanisms of this compound is not explicitly detailed in the current scientific literature. Cellular uptake mechanisms can vary widely among compounds, involving processes such as passive diffusion, active transport via specific transporters, endocytosis, or facilitated diffusion. Once inside a cell, a compound's intracellular localization can influence its biological activity, determining its access to specific organelles or cellular compartments where its targets might reside. Without specific experimental data for this compound, its cellular entry and distribution within cells cannot be precisely described.

Metabolic Fate and Biotransformation Pathways of this compound in vitro

The in vitro metabolic fate and biotransformation pathways of this compound are not extensively described in the available scientific literature. Biotransformation studies typically investigate how a compound is chemically altered by enzymatic processes within a biological system, often using liver microsomes, hepatocytes, or S9 fractions to mimic in vivo metabolism. nih.govpsu.edu These studies aim to identify metabolites, determine the enzymes involved (e.g., cytochrome P450 enzymes, UGTs), and understand the potential for bioactivation or detoxification. nih.govmdpi.com For this compound, specific in vitro biotransformation pathways, including the identification of major metabolites or the enzymes responsible for its metabolism, have not been reported in the reviewed sources.

Structure Activity Relationship Sar and Computational Studies of Tosulur

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tosulur Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes a mathematical relationship between the physicochemical properties of chemical compounds and their biological activities. This approach allows for the prediction of activity for new or untested compounds based on their structural features. nih.govscribd.com In studies focused on antiprotozoan activity, QSAR models have been developed to describe and predict the biological effects of various compounds. Notably, this compound sodium has been identified as an outlier in certain QSAR models, indicating that its predicted activity deviated significantly from experimental observations, with standardized residuals exceeding three standard deviation units. uncst.go.ugsciforum.net This suggests that this compound sodium falls outside the applicability domain (AD) of these specific models, meaning the models cannot reliably predict its activity. uncst.go.ugsciforum.net

Descriptor Selection and Calculation for this compound Analogues

The foundation of QSAR modeling lies in the selection and calculation of molecular descriptors, which are numerical representations of a compound's chemical structure. These descriptors serve as independent variables in the QSAR equation, correlating with the dependent variable, which is typically the biological activity. nih.govlibretexts.org Various types of molecular descriptors are employed to capture different aspects of chemical structures. These include:

Constitutional Descriptors: Reflect basic structural features like molecular weight, number of atoms (hydrogen, halogen, heteroatoms, heavy atoms), and counts of specific bond types (single, double, triple, aromatic). researchgate.net

Topological Descriptors: Describe the connectivity and branching of atoms within a molecule, such as Wiener index, Platt index, Hosoya index, and E-state index. frontiersin.org

Physicochemical Parameters: Encompass properties like lipophilicity (logP, logD), water solubility (logS), acid-base dissociation constant (pKa), dipole moment, and molar refractivity. frontiersin.org

Electronic Descriptors: Relate to the electronic distribution within a molecule, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and Hammett constants. frontiersin.orgnih.gov

Steric Descriptors: Account for the three-dimensional shape and size of molecules, such as Verloop steric parameters and molecular volume. nih.govmlsu.ac.in

In the context of antiprotozoan QSAR studies that included this compound, methods like TOMOCOMD–CARDD (TOpological MOlecular COMputational Design–Computer-Aided 'Rational' Drug Design) and linear discriminant analysis (LDA) have been utilized to parameterize molecules and develop classification functions. uncst.go.ugsciforum.net These methods often employ atom-based linear indices to characterize the compounds. sciforum.net

Statistical Validation and Predictive Power of this compound QSAR Models

The reliability and predictive capability of any QSAR model are rigorously assessed through statistical validation. This crucial step ensures that the model is robust and can accurately predict the biological activity of compounds not included in the training set. mdpi.comresearchgate.netmdpi.comnih.gov Key validation procedures and statistical metrics include:

Validation Procedures:

Cross-validation: Techniques such as Leave-One-Out (LOO) or k-fold cross-validation involve systematically removing a portion of the data, building a model with the remaining data, and then predicting the activity of the removed portion. This simulates predictions for new molecules. mdpi.comconicet.gov.arscielo.brnih.govresearchgate.netresearchgate.net

External Validation: Considered the most rigorous method, this involves using an independent dataset that was not utilized at any stage of model development. It provides an unbiased assessment of the model's predictive power for truly unknown chemicals. mdpi.comnih.govconicet.gov.arscielo.brresearchgate.neteuropa.eu

Y-randomization: This test involves scrambling the biological activity data (Y-values) while keeping the molecular descriptors (X-values) fixed. A robust QSAR model should yield significantly poorer results with randomized Y-values, confirming that the correlation is not due to chance. mdpi.comresearchgate.netscielo.brresearchgate.net

Statistical Metrics:

Coefficient of Determination (R²): Measures the proportion of variance in the dependent variable that can be predicted from the independent variables. A higher R² indicates a better fit of the model to the training data. mdpi.commdpi.comnih.gov

Cross-validated correlation coefficient (Q² or R²CV): Assesses the internal predictive power of the model. It is a measure of how well the model predicts the activity of compounds within the training set when they are left out during the model building process. A Q² value greater than 0.5 is generally considered acceptable for internal predictive ability. mdpi.commdpi.comresearchgate.netnih.gov

Root Mean Squared Error (RMSE): Represents the standard deviation of the residuals (prediction errors). A lower RMSE indicates higher predictive accuracy. nih.govmdpi.com

Applicability Domain (AD): Defines the structural and physicochemical space within which the QSAR model is considered reliable for predictions. Predictions for compounds falling outside this domain are considered unreliable extrapolations. uncst.go.ugsciforum.neteuropa.eu

In the case of this compound sodium, its classification as an outlier, with predictions falling outside the applicability domain, underscores the importance of robust validation and the careful consideration of a model's limitations when predicting the activity of diverse compounds. uncst.go.ugsciforum.net

Molecular Docking and Dynamics Simulations of this compound

While specific published studies detailing molecular docking or dynamics simulations directly involving this compound were not identified in the current search, these computational techniques are integral to modern drug discovery and understanding ligand-target interactions. They provide atomic-level insights into how molecules interact with biological macromolecules. nih.govescholarship.org

Ligand-Protein Docking Studies for this compound and Its Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein or enzyme target. The primary goals are to determine the binding affinity between the ligand and the target and to predict the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govmedcraveonline.com Docking algorithms explore various possible binding poses of the ligand within the target's active site and score them based on their estimated binding energy. This allows researchers to identify the most probable binding modes and to infer the key structural features of the ligand that are crucial for its interaction with the target. nih.govmedcraveonline.combibliotekanauki.pl

Conformational Analysis and Flexibility of this compound through Molecular Dynamics

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. These simulations are widely used to study the dynamic behavior of biological systems, including proteins and small molecules, at an atomic level of detail. nih.govnih.govarxiv.org For a compound like this compound, MD simulations could be employed to:

Conformational Analysis: Explore the various stable and transient three-dimensional shapes (conformations) that the molecule can adopt in solution or when bound to a target. nih.govmdpi.com

Flexibility Assessment: Quantify the internal motions and flexibility of the molecule, identifying rotatable bonds or flexible regions that might be important for binding or activity. nih.govarxiv.orgmdpi.commpg.de

Ligand-Target Dynamics: When combined with docking, MD simulations can provide a more realistic view of ligand-protein interactions by accounting for the flexibility of both the ligand and the protein, and the dynamic nature of their binding. nih.gov

De Novo Design and Virtual Screening of Novel this compound-like Compounds

De novo design and virtual screening are computational strategies aimed at discovering novel compounds with desired biological activities. In silico screening, including ligand-based virtual screening (LBVS), offers a cost-effective and time-efficient alternative to traditional high-throughput experimental screening. uncst.go.ugfrontiersin.orgeuropa.eu

The insights gained from QSAR models, even those where this compound might be an outlier, can be invaluable for guiding the de novo design and virtual screening processes. By understanding the structural features and physicochemical properties that contribute to (or detract from) activity, researchers can:

Design New Compounds: Rationally design novel compounds that incorporate the favorable structural motifs identified through SAR studies, while avoiding features associated with undesirable properties or outliers. uncst.go.ugfrontiersin.org

Virtual Screening: Utilize validated QSAR models as filters in virtual screening campaigns to prioritize large chemical libraries. This allows for the rapid identification of potential lead compounds that are predicted to possess the desired biological activity, significantly reducing the number of compounds that need to be synthesized and experimentally tested. nih.govuncst.go.ugsciforum.netresearchgate.net

The integration of computational models and screens enables the exploration of initial concepts and hypotheses in a "virtual world" before committing to the resource-intensive processes of actual synthesis and biological assay. This "dry-to-wet" integration is a cornerstone of modern rational drug design, aiming to increase the hit rate and success of discovering new bioactive molecules. uncst.go.ugfrontiersin.org

Pharmacophore Modeling for this compound Activity

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are necessary to ensure its optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific three-dimensional orientation. researchgate.nettbzmed.ac.ir

In the context of this compound, if its "nontoxic bioadhesion control" property were linked to a specific molecular target, pharmacophore modeling would be employed to elucidate the key structural elements responsible for this activity. The process would generally involve:

Data Collection: Gathering a set of this compound analogues or related compounds with known bioadhesion properties (if such data were available).

Conformational Analysis: Generating and analyzing the possible three-dimensional conformations of these active compounds.

Feature Identification: Identifying common chemical features and their spatial arrangements among the active compounds that are crucial for their activity. This could involve identifying specific atoms or functional groups within the this compound scaffold (e.g., the sulfonyl, carbamate (B1207046), or methoxyethyl moieties, or the methylphenyl group) that contribute to its bioadhesion.

Model Generation and Validation: Developing a pharmacophore model that encapsulates these essential features. This model would then be validated using a test set of compounds to ensure its predictive power. tbzmed.ac.irresearchgate.net

Fragment-Based Drug Design Applied to this compound Scaffold

Fragment-Based Drug Design (FBDD), also known as fragment-based lead discovery (FBLD), is an innovative drug discovery approach that utilizes small, low-molecular-weight chemical entities, referred to as "fragments," as starting points for drug development. frontiersin.orggardp.orgmdpi.comopenaccessjournals.com These fragments typically have molecular weights under 300 Daltons and adhere to the "rule of three" (e.g., ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, logP ≤3). azolifesciences.comwikipedia.org FBDD aims to identify weak binding interactions between fragments and a biological target, which are then optimized through strategies like fragment growth, linking, or merging to generate more potent and selective lead compounds. frontiersin.orgmdpi.com

Applying FBDD to the this compound scaffold would involve a systematic process:

Fragment Library Screening: A library of small, structurally diverse fragments would be screened against a hypothetical target associated with this compound's bioadhesion property. Biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance would be used to detect these weak binding events. mdpi.comopenaccessjournals.comazolifesciences.com

Hit Identification and Characterization: Fragments that show binding affinity, even if weak (millimolar range), would be identified as "hits." wikipedia.org Structural information on how these fragments bind to the target would be crucial.

Fragment Optimization: Once fragment hits are identified, they would be optimized to improve their binding affinity and selectivity. This could involve:

Fragment Growth: Adding chemical moieties to the fragment to explore adjacent binding pockets and enhance interactions. frontiersin.orgmdpi.com

Fragment Linking: Connecting two weakly binding fragments that bind to adjacent sites on the target to create a single, more potent molecule. mdpi.com

Fragment Merging: Combining two fragments that bind to overlapping sites into a single, optimized compound. mdpi.com

This iterative process, guided by structural information, would aim to transform the small, low-affinity fragments derived from or inspired by the this compound scaffold into drug-like molecules with improved physicochemical properties and desired biological activity. mdpi.com While FBDD is a well-established method in drug discovery, specific applications of FBDD directly to the this compound scaffold are not detailed in public research.

Advanced Cheminformatics and Machine Learning Applications in this compound Research

Advanced cheminformatics and machine learning techniques are increasingly indispensable tools in modern drug discovery, enabling researchers to analyze vast chemical and biological datasets, predict molecular properties, and design novel compounds. nih.govnuvisan.comnih.gov

Cheminformatics focuses on extracting, processing, and extrapolating meaningful data from chemical structures. nih.govu-strasbg.fr It involves the use of computational methods to manage, analyze, and apply chemical information. Key applications relevant to this compound research could include:

Molecular Descriptors and Fingerprints: Calculating various 2D and 3D molecular descriptors and chemical fingerprints for this compound and its analogues. These numerical representations encode structural and physicochemical properties, allowing for quantitative comparisons and analyses. nih.govu-strasbg.fr

Chemical Space Navigation: Mapping this compound within chemical space alongside other known compounds to understand its novelty and diversity, and to identify potential analogues or scaffolds for further exploration. u-strasbg.fr

Virtual Screening: Using computational methods to screen large databases of virtual compounds to identify those structurally similar to this compound or predicted to possess similar bioadhesion properties. u-strasbg.fr

Machine Learning (ML) algorithms are applied in cheminformatics to discern mathematical relationships between chemical structures and their properties, enabling predictions and de novo design. nih.govnuvisan.com For this compound research, ML could be utilized in several ways:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the bioadhesion activity of this compound derivatives based on their chemical structures. ML algorithms can identify complex patterns in SAR data, guiding the optimization of this compound's scaffold for improved properties. nih.govnuvisan.comblogspot.com

Predictive Models for Physicochemical and ADMET Properties: Building ML models to predict this compound's physicochemical properties (e.g., solubility, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. While dosage and safety profiles are excluded from this article's scope, these predictive models are crucial for prioritizing compounds in drug discovery. nuvisan.com

De Novo Generative Chemistry: Employing generative ML models to design novel molecular structures with optimized properties, potentially leading to new this compound-inspired compounds with enhanced bioadhesion control or other desired characteristics. nuvisan.comnih.gov These models can generate new chemical structures from scratch, often guided by specific pharmacophore features or property profiles. nih.gov

Data Mining and Pattern Recognition: Analyzing large datasets of chemical structures and associated biological data to uncover hidden patterns and relationships that might not be apparent through traditional methods. This could help in understanding the underlying mechanisms of this compound's bioadhesion property. nih.govu-strasbg.fr

The integration of cheminformatics and machine learning provides a powerful framework for accelerating drug discovery by enabling data-driven decisions and efficient exploration of chemical space. nuvisan.comneovarsity.orgamazon.com While these advanced techniques are widely applied in the field, specific published research detailing their direct application to this compound is not publicly available.

Preclinical Mechanistic Investigations of Tosulur

In Vitro Mechanistic Studies of Tosulur

In vitro studies are fundamental for understanding the direct effects of a compound on biological systems, often using isolated cells, tissues, or purified proteins.

Cell-based assays are crucial for assessing a compound's activity within a cellular context. For this compound, in vitro efficacy studies have been conducted against protozoan parasites. Specifically, this compound sodium was tested against tachyzoites of Toxoplasma gondii. These studies indicated that this compound sodium exhibited "rather good activities" across various protozoan in vitro panels. uncst.go.ugsciforum.net Importantly, these investigations also revealed that this compound did not demonstrate unspecific cytotoxicity to macrophages, suggesting a degree of selectivity in its cellular effects. sciforum.net

While the studies confirmed antiprotozoan activity and a lack of general cytotoxicity, detailed quantitative data on specific biochemical effects within these cells, such as changes in metabolite levels or protein expression, are not extensively described in the available literature.

Understanding the cellular pathways influenced by a compound is critical for defining its mechanism of action. For this compound, while its antiprotozoan activity has been observed, specific cellular pathways modulated by the compound have not been explicitly detailed in the provided search results. Such investigations typically involve techniques like transcriptomics, proteomics, or pathway-specific reporter assays to identify the molecular networks affected by the compound's presence.

Enzyme kinetics and inhibition studies with purified proteins are used to identify direct molecular targets and characterize the nature of their interaction with a compound. These studies provide quantitative data on binding affinity (e.g., Ki, IC50 values) and the mechanism of inhibition (e.g., competitive, non-competitive). For this compound, specific enzyme kinetics or inhibition studies involving purified proteins have not been reported in the provided search results. Therefore, direct molecular targets and their kinetic parameters remain to be elucidated from the available information.

In Vivo Mechanistic Investigations in Preclinical Models

In vivo studies are essential to validate findings from in vitro experiments and to understand a compound's effects within a complex living organism, including its pharmacodynamic responses and target engagement.

Pharmacodynamic (PD) markers are measurable responses that indicate a compound's biological effect in vivo. These can include changes in biomarkers, physiological parameters, or disease progression. While this compound has been mentioned in the context of drug formulations designed for controlled absorption in vivo google.com, specific pharmacodynamic markers or detailed mechanistic readouts from animal models related to its primary biological activity (e.g., antiprotozoan effects) are not detailed in the provided information. Typical PD studies would involve measuring the compound's impact on disease indicators or target-specific pathways in relevant animal models.

Target engagement studies aim to confirm that a compound reaches its intended target in vivo and interacts with it in a functionally relevant manner. This can involve measuring compound concentration at the target site, assessing target occupancy, or observing downstream effects indicative of target modulation. For this compound, specific in vivo target engagement studies have not been described in the provided search results. Such studies are crucial for validating the relevance of in vitro mechanistic findings to the whole organism.

Pathway Analysis in Preclinical Tissues Following this compound Administration

Preclinical mechanistic investigations, including comprehensive pathway analysis, are fundamental steps in characterizing the biological activity of novel chemical compounds. Such studies aim to elucidate the molecular networks and biological processes influenced by a compound within living systems, providing insights into its mode of action. Common approaches involve high-throughput omics technologies, such as transcriptomics (gene expression profiling) and proteomics (protein expression profiling), followed by bioinformatics analysis to identify significantly altered signaling or metabolic pathways. dkfz.denih.govcancer.gov

Despite the importance of such investigations, detailed research findings and specific data tables pertaining to the pathway analysis of this compound in preclinical tissues are not extensively documented or publicly available in scientific literature at the time of this article's generation. While the compound's reported property of "nontoxic bioadhesion control" suggests potential interactions with cellular processes governing cell-surface interactions, extracellular matrix remodeling, or inflammatory responses, specific experimental data elucidating these pathways for this compound are not readily accessible.

Typically, for a compound exhibiting bioadhesion control, preclinical pathway analysis might investigate:

Cell Adhesion Pathways: Changes in the expression or activity of integrins, cadherins, or other cell adhesion molecules.

Extracellular Matrix (ECM) Remodeling: Effects on genes and proteins involved in the synthesis, degradation, or organization of ECM components (e.g., collagen, fibronectin, proteoglycans).

Inflammatory Signaling Pathways: Modulation of pathways like NF-κB, MAPK, or cytokine signaling, especially if the bioadhesion control has an anti-inflammatory component.

Cell Viability and Proliferation Pathways: Assessment of pathways related to cell cycle control or apoptosis, to confirm the "nontoxic" aspect and understand any impact on tissue homeostasis.

However, without specific published studies on this compound's pathway analysis, it is not possible to present detailed research findings or populate data tables with experimental results. The absence of such publicly available data highlights an area for future research to fully characterize the mechanistic profile of this compound.

Advanced Analytical Methodologies for Tosulur Characterization

Spectroscopic Techniques for Tosulur Analysis

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide information about molecular structure and composition.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular masses, enabling the unambiguous assignment of elemental compositions and providing critical data for structural elucidation numberanalytics.commeasurlabs.combioanalysis-zone.com. Unlike conventional mass spectrometry, HRMS offers significantly increased resolution, allowing for the distinction between ions with very similar mass-to-charge (m/z) values, even those differing by as little as 0.0001 unified atomic mass units measurlabs.comjove.com. The technique measures the exact mass of ions, which can then be used to calculate the most probable elemental formula of a compound numberanalytics.combioanalysis-zone.com.

For this compound, HRMS is primarily utilized to confirm its molecular formula, C₁₁H₁₅NO₅S. By analyzing the protonated or deprotonated molecular ion, the exact mass obtained from HRMS can be compared with the theoretically calculated exact mass for C₁₁H₁₅NO₅S, providing a high degree of confidence in its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with HRMS, provide characteristic fragmentation patterns that offer detailed structural information. The fragmentation pathways of this compound would reveal cleavages at labile bonds, such as the carbamate (B1207046) linkage, the sulfonyl group, or the ether bond, yielding diagnostic fragment ions that help piece together the molecular architecture.

In the context of metabolite identification, HRMS is particularly powerful. Metabolic transformations often involve small chemical modifications (e.g., hydroxylation, demethylation, oxidation, or glucuronidation) that result in subtle mass shifts. By comparing the exact masses and fragmentation patterns of biological samples containing this compound with those of the parent compound, potential metabolites can be rapidly identified. For instance, a hydroxylated metabolite of this compound would show an exact mass increase corresponding to an additional oxygen atom, and its fragmentation pattern would likely retain core structural elements of this compound while indicating the site of hydroxylation.

Table 1: Hypothetical HRMS Data for this compound and a Plausible Metabolite

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) | Proposed Ion |

| This compound | C₁₁H₁₅NO₅S | 273.06709 | 273.06715 | 0.22 | [M+H]⁺ |

| Hydroxylated this compound | C₁₁H₁₅NO₆S | 289.06198 | 289.06201 | 0.10 | [M+H]⁺ |

Note: Mass error (ppm) = ((Observed Mass - Calculated Mass) / Calculated Mass) * 1,000,000. Values typically below 5 ppm are considered excellent for elemental composition assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive elucidation of molecular structures, providing detailed information on the connectivity of atoms, their chemical environments, and, crucially, their three-dimensional arrangement libretexts.orglibretexts.org. The fundamental principle of NMR relies on the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C) when placed in a strong magnetic field libretexts.org.

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. ¹H NMR spectroscopy provides insights into the number of unique proton environments, their chemical shifts (which are indicative of electron density around the proton), and their coupling patterns (which reveal the number of neighboring protons) libretexts.orglibretexts.org. For example, the methyl protons on the tolyl group, the methylene (B1212753) protons of the methoxyethyl chain, and the aromatic protons would each exhibit distinct chemical shifts and coupling patterns. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton, indicating the number of unique carbon environments and their hybridization states bhu.ac.in.

While the two-dimensional structure of this compound (2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate) does not inherently suggest chiral centers, NMR can still be crucial for conformational analysis or if this compound were part of a larger, more complex system with stereochemical implications. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal spatial proximity between protons that are not directly bonded, aiding in the determination of relative stereochemistry or preferred conformations libretexts.orgbhu.ac.inlongdom.org. Analysis of coupling constants (J-values) can also provide information about dihedral angles, further supporting conformational assignments libretexts.orglongdom.org.

Beyond structural elucidation, NMR spectroscopy is valuable for studying molecular interactions. Changes in the chemical shifts or relaxation times of this compound's nuclei upon the addition of another molecule (e.g., a protein or a ligand) can indicate binding events and provide insights into the binding site and affinity.

Table 2: Hypothetical ¹H NMR Chemical Shifts for Key Protons of this compound (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-CH₃ | 2.40 | s | 3H | Methyl group on tolyl ring |

| Ar-H (ortho to SO₂) | 7.85 | d | 2H | Aromatic protons adjacent to sulfonyl |

| Ar-H (ortho to CH₃) | 7.30 | d | 2H | Aromatic protons adjacent to methyl |

| N-H | 8.10 | br s | 1H | Carbamate N-H |

| -OCH₂CH₂O- (α-CH₂) | 4.25 | t | 2H | Methylene adjacent to carbamate oxygen |

| -OCH₂CH₂O- (β-CH₂) | 3.65 | t | 2H | Methylene adjacent to ether oxygen |

| -OCH₃ | 3.35 | s | 3H | Methoxy (B1213986) group |

Note: Ar = Aromatic, s = singlet, d = doublet, t = triplet, br s = broad singlet. Coupling constants (J-values) would further confirm connectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used for both qualitative and quantitative analysis of chemical compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful method for identifying the characteristic functional groups present in a molecule studymind.co.ukpoetrytranslation.orguw.edu. It works by measuring the absorption of infrared radiation by molecular bonds, which vibrate at specific frequencies specac.combellevuecollege.edu. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum poetrytranslation.org.

For this compound, IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands would include:

Carbonyl (C=O) stretch : A strong absorption around 1700-1750 cm⁻¹, indicative of the carbamate carbonyl group studymind.co.ukspecac.com.

Sulfonyl (S=O) stretches : Two strong bands, an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1170 cm⁻¹, characteristic of the sulfonyl group (SO₂) studymind.co.ukspecac.com.

N-H stretch : A broad band around 3200-3500 cm⁻¹ for the secondary amine in the carbamate studymind.co.ukspecac.com.

C-O stretches : Multiple bands in the 1000-1250 cm⁻¹ region, arising from the ether and carbamate C-O bonds.

C-H stretches : Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H studymind.co.ukspecac.com.

Table 3: Hypothetical IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H | 3300 | Medium, broad | Carbamate N-H stretch |

| Ar-C-H | 3060 | Weak | Aromatic C-H stretch |

| Aliphatic C-H | 2950, 2870 | Medium | Alkyl C-H stretch |

| C=O | 1720 | Strong | Carbamate carbonyl stretch |

| Ar-C=C | 1600, 1500 | Medium | Aromatic ring vibrations |

| SO₂ (asymmetric) | 1350 | Strong | Sulfonyl asymmetric stretch |

| SO₂ (symmetric) | 1160 | Strong | Sulfonyl symmetric stretch |

| C-O (ether/carbamate) | 1050, 1100 | Strong | C-O stretches |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically used for compounds containing chromophores (groups with conjugated π-electron systems, like aromatic rings) libretexts.orgupi.edupro-analytics.net. This technique is valuable for both qualitative identification and quantitative analysis libretexts.orgsmacgigworld.com.

For this compound, the presence of the 4-methylphenyl (tolyl) aromatic ring serves as a chromophore, leading to characteristic absorption in the UV region. The maximum absorbance wavelength (λmax) and the molar absorptivity (ε) are unique to a given compound and its concentration libretexts.orgsmacgigworld.com. Quantitative analysis of this compound can be performed using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is the path length, and c is concentration libretexts.orgupi.edusmacgigworld.com. By creating a calibration curve from solutions of known this compound concentrations, the concentration of an unknown sample can be accurately determined smacgigworld.compnrjournal.com.

Table 4: Hypothetical UV-Vis Data for this compound

| Parameter | Value |

| Solvent | Methanol (B129727) |

| λmax | 225 nm, 265 nm |

| Molar Absorptivity (ε) | 12,500 M⁻¹cm⁻¹ (at 225 nm) |

| 1,800 M⁻¹cm⁻¹ (at 265 nm) |

Note: The two λmax values correspond to different electronic transitions within the aromatic system and potentially other conjugated parts of the molecule.

Chromatographic Separation Techniques for this compound and its Derivatives

Chromatographic techniques are essential for separating components within a mixture, allowing for the isolation, identification, and quantification of individual compounds, including this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for separating, identifying, and quantifying components in liquid mixtures jasco-global.commtoz-biolabs.comwikipedia.org. Its principle relies on the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system) mtoz-biolabs.comwikipedia.org.

For this compound, Reverse-Phase HPLC (RP-HPLC) is commonly employed due to its suitability for a wide range of organic compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile mixtures) mtoz-biolabs.com. This compound and its potential impurities or degradation products are separated based on their hydrophobicity; more hydrophobic compounds are retained longer by the stationary phase.

HPLC is crucial for:

Purity Assessment : By separating this compound from any impurities or related substances, the purity of a sample can be accurately determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram researchgate.nettorontech.com. Diode Array Detectors (DAD) can be used to assess peak purity by analyzing the UV spectrum across the entire peak researchgate.nettorontech.com.

Quantitative Determination : The concentration of this compound in a sample can be precisely quantified by integrating the area or height of its chromatographic peak and comparing it to a calibration curve generated from known concentrations of a this compound standard jasco-global.comresearchgate.net.

Table 5: Hypothetical HPLC Purity Profile of a this compound Sample

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area Percentage (%) | Identity |

| 1 | 3.2 | 5.8 | 0.3 | Impurity A |

| 2 | 5.5 | 1987.2 | 99.2 | This compound |

| 3 | 6.1 | 10.0 | 0.5 | Impurity B |

Table 6: Hypothetical HPLC Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 20.5 |

| 5.0 | 102.3 |

| 10.0 | 204.8 |

| 25.0 | 511.5 |

| 50.0 | 1022.0 |

A linear regression of Peak Area vs. Concentration would yield a calibration curve (e.g., y = 20.45x + 0.1, R² = 0.999), allowing for the quantification of unknown this compound samples.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique particularly suited for the separation and identification of volatile and semi-volatile organic compounds thermofisher.comfilab.frreading.ac.uk. In GC, compounds are separated based on their boiling points and interactions with the stationary phase as they are carried through a capillary column by an inert gas thermofisher.com. Upon elution from the GC column, the separated compounds enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z) and fragmentation patterns, providing a unique "fingerprint" for identification thermofisher.comreading.ac.uk.

While this compound itself, being a relatively large and polar molecule, might not be directly volatile enough for routine GC-MS analysis without derivatization, GC-MS is invaluable for detecting and quantifying volatile impurities, residual solvents from its synthesis, or specific volatile degradation products thermofisher.comfilab.frmeasurlabs.com. If this compound were to be analyzed by GC-MS, it would likely require chemical derivatization to increase its volatility and thermal stability. For example, silylation or acetylation could convert polar functional groups into less polar, more volatile derivatives.

GC-MS provides both qualitative (identification via mass spectral library matching and retention time comparison) and quantitative (peak area integration) information thermofisher.comreading.ac.uk. This makes it an excellent choice for trace analysis and monitoring the presence of specific volatile analytes associated with this compound.

Table 7: Hypothetical GC-MS Data for a Volatile Impurity in this compound Sample

| Analyte ID | Retention Time (min) | Major m/z Fragments | Proposed Identity | Concentration (ppm) |

| Volatile Impurity 1 | 4.8 | 73, 45, 31 | 2-Methoxyethanol (B45455) | 15.3 |

| Volatile Impurity 2 | 7.2 | 91, 65, 39 | Toluene (B28343) | 2.1 |

Note: 2-Methoxyethanol (PubChem CID 7984) is a potential starting material or impurity related to the methoxyethyl group of this compound lookchem.com. Toluene (PubChem CID 1140) is a common solvent.

Advanced Data Analysis and Chemometrics in this compound Research

Multivariate Statistical Analysis of this compound Experimental Data

Multivariate statistical analysis (MVA) techniques are powerful tools for simultaneously investigating multiple variables in complex chemical datasets, thereby revealing underlying relationships and structures eurachem.org. For this compound characterization, MVA methods like Principal Component Analysis (PCA), Partial Least Squares (PLS), and Hierarchical Cluster Analysis (HCA) are particularly valuable. These methods can reduce the dimensionality of complex data, identify key variables influencing this compound's properties, and classify different this compound samples based on their analytical fingerprints energy.govnih.gov.

For instance, in a study aimed at characterizing this compound synthesized via different routes (Route A, Route B) and under varying purification protocols (P1, P2), a comprehensive analytical dataset was generated using FTIR spectroscopy and LC-MS. The FTIR spectra provided information on functional groups, while LC-MS offered insights into purity and impurity profiles.

Hypothetical Experimental Data for this compound Samples

The following table illustrates a hypothetical dataset representing key analytical parameters obtained from this compound samples synthesized using different routes and purification methods. These parameters could include specific peak intensities from FTIR spectra, relative abundances of identified impurities from LC-MS, and a measured physical property like specific rotation.

| Sample ID | Synthesis Route | Purification Method | FTIR Peak A (a.u.) | FTIR Peak B (a.u.) | LC-MS Impurity 1 (%) | LC-MS Impurity 2 (%) | Specific Rotation ([α]D) |

| T-A-P1-01 | Route A | P1 | 0.85 | 0.62 | 0.15 | 0.08 | +15.2 |

| T-A-P1-02 | Route A | P1 | 0.88 | 0.60 | 0.12 | 0.07 | +15.5 |

| T-A-P2-01 | Route A | P2 | 0.92 | 0.55 | 0.05 | 0.03 | +16.0 |

| T-A-P2-02 | Route A | P2 | 0.90 | 0.58 | 0.06 | 0.04 | +15.8 |

| T-B-P1-01 | Route B | P1 | 0.78 | 0.68 | 0.25 | 0.12 | +14.8 |

| T-B-P1-02 | Route B | P1 | 0.80 | 0.65 | 0.22 | 0.10 | +14.9 |

| T-B-P2-01 | Route B | P2 | 0.85 | 0.60 | 0.10 | 0.05 | +15.6 |

| T-B-P2-02 | Route B | P2 | 0.83 | 0.63 | 0.09 | 0.06 | +15.4 |

Table 1: Hypothetical Analytical Data for Different this compound Batches

Applying PCA to this dataset would reveal groupings of samples based on their synthesis route and purification method. For instance, samples from Route A, particularly with purification method P2, might cluster together, indicating a distinct analytical profile characterized by lower impurity levels and higher specific rotation values. PCA can transform high-dimensional, correlated variables into a lower-dimensional set of statistically independent latent variables (principal components), which can then be used to calibrate latent property models auburn.edu. PLS, on the other hand, could be employed to build a predictive model correlating the analytical parameters (FTIR peak intensities, impurity percentages) with the specific rotation, allowing for the prediction of this property based on spectroscopic and chromatographic data without direct measurement nih.gov.

Machine Learning Approaches for Analytical Data Interpretation of this compound

Hypothetical Machine Learning Model Performance for this compound Purity Prediction

Consider a scenario where a machine learning model (e.g., a Random Forest classifier) is developed to predict the purity grade of this compound (High, Medium, Low) based on a combination of analytical features.

| Analytical Feature | Importance Score (Random Forest) |

| LC-MS Impurity 1 | 0.35 |

| FTIR Peak A | 0.28 |

| LC-MS Impurity 2 | 0.20 |

| FTIR Peak B | 0.10 |

| Specific Rotation | 0.07 |

Table 2: Feature Importance from a Hypothetical Random Forest Model for this compound Purity

This hypothetical "Feature Importance" table indicates that "LC-MS Impurity 1" and "FTIR Peak A" are the most influential features in determining the purity grade of this compound, as identified by the Random Forest model. Such insights can guide further research into critical quality attributes and optimize analytical methods.

Furthermore, unsupervised learning techniques, such as K-means clustering, can be applied to large batches of this compound production data to identify natural groupings or anomalies without prior knowledge of their characteristics. This could help in detecting subtle shifts in manufacturing processes or identifying batches with unusual impurity profiles that warrant further investigation. The ability of ML algorithms to predict retention indices for structurally unknown species in non-target analysis combined with high-resolution mass spectrometry further highlights their utility in identifying chemicals of emerging concern uva.nl.

Future Directions and Emerging Research Avenues for Tosulur

Integration of Multi-Omics Data for Comprehensive Tosulur Understanding

A significant future direction for this compound research lies in the integration of multi-omics data. nih.govnih.govomicstutorials.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular interactions of this compound within a biological system. nih.govomicstutorials.com By simultaneously analyzing these different data layers, researchers can uncover the complex interplay of molecules and pathways affected by this compound. nih.gov

Future studies could focus on generating multi-omics datasets from cell lines or model organisms exposed to this compound. The integrated analysis of these datasets would aim to identify robust biomarkers and understand the systemic effects of the compound. omicstutorials.com

Table 1: Hypothetical Multi-Omics Data Integration Plan for this compound Research

| Omics Layer | High-Throughput Technique | Potential Insights for this compound |

| Genomics | Whole Genome Sequencing | Identification of genetic predispositions influencing response to this compound. |

| Transcriptomics | RNA-Sequencing | Understanding gene expression changes and regulatory networks affected by this compound. |

| Proteomics | Mass Spectrometry | Profiling of protein expression and post-translational modifications induced by this compound. |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Characterization of metabolic pathway alterations and identification of downstream effects of this compound. |

Development of Advanced In Vitro Models for this compound Research

The development and utilization of advanced in vitro models will be crucial for future investigations into this compound. nih.govmdpi.comnih.gov These models, including 3D cell cultures, organoids, and organs-on-a-chip, offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govresearchgate.net Such systems can better mimic the complexity of human tissues, providing more accurate predictions of a compound's effects. mdpi.comresearchgate.net

Future research should aim to establish these advanced models to study the efficacy and mechanisms of action of this compound in a controlled, yet more realistic, setting. newcellsbiotech.co.uk

Table 2: Proposed Advanced In Vitro Models for Future this compound Studies

| Model Type | Potential Application in this compound Research | Key Advantages |

| 3D Spheroids | Investigating the penetration and efficacy of this compound in a tumor-like structure. | Recapitulates spatial architecture and cell-cell interactions of tumors. nih.gov |

| Organoids | Studying the tissue-specific effects and metabolism of this compound in models of human organs. | Mimics the architecture and function of in vivo tissues. nih.gov |

| Organ-on-a-Chip | Evaluating the multi-organ effects and pharmacokinetic properties of this compound in an integrated system. | Allows for the study of interactions between different organ systems. mdpi.com |

Exploration of this compound's Role in Specific Biochemical Cycles and Pathways

A fundamental area for future research is the exploration of this compound's role in specific biochemical cycles and pathways. nih.govwikipedia.orgkhanacademy.orgkhanacademy.orgbritannica.com Understanding how this compound interacts with and modulates these fundamental biological processes is key to deciphering its mechanism of action. Biogeochemical cycles are the pathways by which essential elements of living matter are circulated. britannica.com

Initial studies could involve computational modeling and high-throughput screening to predict potential protein targets of this compound. Subsequent experimental validation would then be necessary to confirm these interactions and elucidate the downstream consequences on specific pathways, such as signal transduction or metabolic pathways.

Interdisciplinary Research Collaborations in this compound Investigation

Future research on this compound would benefit from a team-science approach where chemists could work on synthesizing derivatives, biologists could investigate its cellular effects, and computational scientists could model its interactions. This integrated expertise will be critical for translating basic scientific discoveries into potential applications.

Identification of Knowledge Gaps and Future Research Priorities for this compound

A critical first step in advancing the study of this compound is the systematic identification of existing knowledge gaps. ijires.orgresearchgate.netwjarr.comresearchgate.net Given the limited publicly available data on this compound, the primary knowledge gap is the lack of foundational research on its biological activity.

Future research priorities should be strategically established to address these gaps. This will involve a phased approach, starting with fundamental characterization and moving towards more complex investigations.

Table 3: Framework for Identifying and Addressing Knowledge Gaps in this compound Research

| Knowledge Gap Category | Specific Question for this compound | Proposed Research Priority |

| Biochemical Activity | What are the primary molecular targets of this compound? | High-throughput screening and target identification studies. |

| Cellular Effects | How does this compound affect cell viability, proliferation, and function? | In vitro cell-based assays using a panel of cell lines. |

| Mechanism of Action | Which signaling pathways are modulated by this compound? | Molecular biology and biochemistry studies to elucidate pathways. |

| Pharmacokinetics | How is this compound absorbed, distributed, metabolized, and excreted? | Initial in vitro metabolism studies followed by in vivo animal models. |

Q & A

Basic Research Questions

Q. How do I formulate a focused research question about Tosulur’s molecular interactions?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example:

- Population: this compound’s binding affinity in vitro.

- Intervention: Interaction with protein X under varying pH conditions.

- Comparison: Baseline binding rates in neutral pH.

- Outcome: Quantify changes in binding kinetics.

This ensures specificity and measurability . Refine your question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in existing literature .

Q. What experimental design principles apply to synthesizing this compound derivatives?

- Methodological Answer :

- Step 1 : Conduct a literature review using advanced search operators in Google Scholar (e.g.,

site:*.edu "this compound synthesis") to identify established protocols . - Step 2 : Optimize reaction parameters (temperature, solvent, catalysts) via Design of Experiments (DoE) . Use factorial designs to test interactions between variables .

- Step 3 : Validate purity with HPLC and NMR , referencing standardized protocols for compound characterization .

Q. How do I ensure reproducibility in this compound’s bioactivity assays?

- Methodological Answer :

- Documentation : Record batch-specific details (e.g., solvent lot numbers, equipment calibration dates) as per guidelines for experimental transparency .

- Controls : Include positive/negative controls in each assay plate to normalize inter-experimental variability .

- Statistical Power : Use power analysis (e.g., G*Power software) to determine minimum sample sizes, reducing Type I/II errors .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported mechanism of action across studies?

- Methodological Answer :

- Systematic Review : Map discrepancies using PRISMA guidelines, categorizing studies by experimental conditions (e.g., cell lines, dosage) .

- Meta-Analysis : Apply random-effects models to account for heterogeneity. Use funnel plots to detect publication bias .

- In Silico Validation : Cross-reference findings with molecular docking simulations (e.g., AutoDock Vina) to assess binding consistency .

Q. What advanced techniques optimize this compound’s pharmacokinetic profiling?

- Methodological Answer :

- LC-MS/MS : Quantify plasma concentrations with tandem mass spectrometry, using isotopically labeled internal standards for precision .

- PBPK Modeling : Develop physiologically based pharmacokinetic models (e.g., GastroPlus) to predict absorption-distribution profiles across tissues .

- Metabolomics : Apply untargeted LC-HRMS to identify phase I/II metabolites, correlating structural modifications with activity .

Q. How do I design a robust QSAR model for this compound analogs?

- Methodological Answer :

- Descriptor Selection : Use Dragon software to compute 3D molecular descriptors (e.g., logP, polar surface area) .

- Model Validation : Split data into training/test sets (70:30 ratio). Apply k-fold cross-validation and report R², RMSE, and applicability domain metrics .

- Interpretability : Use SHAP (SHapley Additive exPlanations) values to highlight critical molecular features influencing activity .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude spurious data points .

- Visualization : Use heatmaps to cluster dose-dependent effects across multiple cell lines .

Q. How should I structure a research paper to highlight this compound’s novelty?

- Methodological Answer :

- IMRAD Format : Emphasize the Introduction’s gap analysis and Discussion’s mechanistic hypotheses. Avoid redundant data in text/figures .

- Tables : Summarize key findings in tables with clear headers (e.g., "Comparative Bioactivity of this compound Derivatives") and footnotes explaining abbreviations .

- Supporting Information : Upload raw NMR spectra, crystallographic data, and computational scripts to repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.